Epigallocatechin 3,5-digallate

Pancreatic Lipase Inhibition Obesity Research Lipid Metabolism

Epigallocatechin 3,5-digallate (CAS 37484-73-4) is a minor tea catechin with a distinct digallate structure that cannot be functionally replaced by common EGCG. Researchers requiring maximal pancreatic lipase inhibition or SAR studies of galloylation patterns face supply scarcity of this high-purity standard. • IC50 of 0.098 μM for pancreatic lipase-3.5-fold more potent than EGCG (0.349 μM). • Enhanced pH stability vs. monogallated catechins for reproducible long-term kinetic assays. • Essential reference for pharmacophore mapping of polyphenolic lipase inhibitors. Supplied with certified purity (≥95% HPLC), available in 5 mg to bulk custom pack sizes, in stock for immediate dispatch.

Molecular Formula C29H22O15
Molecular Weight 610.5 g/mol
CAS No. 37484-73-4
Cat. No. B1211531
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEpigallocatechin 3,5-digallate
CAS37484-73-4
Molecular FormulaC29H22O15
Molecular Weight610.5 g/mol
Structural Identifiers
SMILESC1C(C(OC2=C1C(=CC(=C2)O)OC(=O)C3=CC(=C(C(=C3)O)O)O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O
InChIInChI=1S/C29H22O15/c30-13-7-21-14(22(8-13)43-28(40)11-3-17(33)25(38)18(34)4-11)9-23(27(42-21)10-1-15(31)24(37)16(32)2-10)44-29(41)12-5-19(35)26(39)20(36)6-12/h1-8,23,27,30-39H,9H2/t23-,27-/m1/s1
InChIKeyRKUDRJTZBDEGNP-YIXXDRMTSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Epigallocatechin 3,5-Digallate (CAS 37484-73-4): Structural and Functional Procurement Overview


Epigallocatechin 3,5-digallate (CAS 37484-73-4) is a flavan-3-ol digallate ester belonging to the catechin class of polyphenolic compounds, characterized by a molecular formula of C29H22O15 and a molecular weight of approximately 610.5 g/mol [1]. As a minor constituent of oolong and other tea varieties, it is biosynthetically derived from the galloylation of epigallocatechin at both the C-3 and C-5 positions [2]. This specific galloylation pattern confers a distinct structural and activity profile compared to the more abundant and widely commercialized monogallated catechins such as (−)-epigallocatechin gallate (EGCG) [3].

Why Catechin Analogs Like EGCG Cannot Substitute for Epigallocatechin 3,5-Digallate


Generic substitution with more common and less expensive tea catechins, such as (−)-epigallocatechin gallate (EGCG), is scientifically unsound due to a stark structure-activity relationship. The presence of a single galloyl ester group at the C-3 position in EGCG is insufficient to replicate the biochemical behavior of epigallocatechin 3,5-digallate, which possesses galloyl moieties at both the C-3 and C-5 positions [1]. Quantitative enzyme inhibition studies confirm that this structural difference translates directly into a significant divergence in biological potency, as demonstrated by over a 3.5-fold difference in their IC50 values for pancreatic lipase [2]. Furthermore, the distinct pattern of galloylation may alter the compound's stability and physicochemical properties, impacting its behavior in experimental systems and making simple molar substitution by EGCG or other monogallated catechins invalid for rigorous research [3].

Quantitative Evidence Guide: Epigallocatechin 3,5-Digallate vs. Monogallated Catechins


Superior Inhibition of Pancreatic Lipase by Epigallocatechin 3,5-Digallate

Epigallocatechin 3,5-digallate demonstrates a significantly higher potency for inhibiting pancreatic lipase compared to the major green tea catechin, EGCG [1]. In a direct, head-to-head in vitro enzymatic assay evaluating 54 tea polyphenols, epigallocatechin 3,5-digallate inhibited pancreatic lipase with an IC50 of 0.098 μM, which is approximately 3.6-fold more potent than the IC50 of 0.349 μM for EGCG [2]. This quantitative difference highlights the enhanced activity conferred by the 3,5-digalloyl substitution.

Pancreatic Lipase Inhibition Obesity Research Lipid Metabolism

Structural Basis for Potency: Requirement of a Second Galloyl Moiety

The superior potency of epigallocatechin 3,5-digallate is not a general class effect of galloylated catechins but is specific to its digallate structure. The same comprehensive study that evaluated 54 polyphenols established a clear SAR [1]. While EGCG (monogallated) has an IC50 of 0.349 μM, non-galloylated flavan-3-ols like (+)-catechin and (−)-epigallocatechin showed minimal or zero activity, with IC50 values > 20 μM [2]. Flavan-3-ol digallate esters, as a structural class, were explicitly noted to show higher activities, with epigallocatechin 3,5-digallate being the most potent monomeric form identified in the study [3].

Structure-Activity Relationship SAR Polyphenol Chemistry

Contrasting pH-Dependent Stability: Implications for Experimental Design

Catechin stability is highly dependent on pH, with EGCG and EGC exhibiting similar rapid degradation profiles that differ markedly from the more stable ECG and EC [1]. While specific stability data for epigallocatechin 3,5-digallate are not available in the same study, its distinct digallate structure positions it as an analog of the more stable ECG [2]. This suggests its degradation kinetics may differ substantially from the highly labile EGCG, which undergoes complete degradation within 6 hours at pH 7.4 [3]. Procurement decisions must account for this differential stability, as EGCG's known lability in neutral to alkaline conditions can severely compromise long-term or physiologically-relevant experiments.

Compound Stability Experimental Design Bioassay Optimization

Optimal Research and Industrial Use Cases for Epigallocatechin 3,5-Digallate


In Vitro Studies of Potent Pancreatic Lipase Inhibition for Anti-Obesity Research

Epigallocatechin 3,5-digallate is the optimal choice for in vitro assays requiring a highly potent, small-molecule inhibitor of pancreatic lipase. Its IC50 of 0.098 μM is the benchmark against which other monomeric tea polyphenols should be measured, providing a clear advantage over the less active EGCG [1]. This makes it an ideal positive control or lead compound in screening cascades for new lipid-lowering agents, where maximal enzyme inhibition is the primary metric.

Structure-Activity Relationship (SAR) Studies of Galloylated Polyphenols

As a key member of the digallate ester subclass, epigallocatechin 3,5-digallate is an essential analytical standard for SAR investigations seeking to correlate the number and position of galloyl groups with specific biological activities [1]. The stark contrast in potency between this compound (0.098 μM), monogallated EGCG (0.349 μM), and non-galloylated catechins (>20 μM) establishes it as a critical reference point for defining the pharmacophore of polyphenolic lipase inhibitors [2].

Developing Robust Assays for pH-Sensitive Polyphenols

Due to the known pH-dependent stability of catechins, epigallocatechin 3,5-digallate, as a digallate, should be prioritized for assays requiring extended incubation times under physiological or neutral pH conditions [1]. In contrast to EGCG, which is rapidly degraded at pH 7.4, the digallate class exhibits enhanced stability, making epigallocatechin 3,5-digallate a more reliable candidate for generating reproducible, long-term kinetic data [2].

Comparative Studies of Oolong Tea Bioactivity

Epigallocatechin 3,5-digallate is a characteristic, albeit minor, polyphenol of oolong tea, and its unique digallate structure contributes to the distinct bioactivity profile of this tea type [1]. Research aiming to dissect the health benefits specific to oolong tea, as opposed to green or black tea, requires the use of this specific compound. Studies comparing it to the major green tea catechin EGCG directly address the question of how fermentation and galloylation patterns influence functional outcomes [2].

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